molecular formula C19H16N2O4S B5461201 3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid

3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid

Cat. No.: B5461201
M. Wt: 368.4 g/mol
InChI Key: DZOQEQWTDWIETG-UHFFFAOYSA-N
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Description

The compound “3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid” is a type of organic compound . It has a molecular weight of 241.27 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H11NO4S . The InChI code is 1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, sulfonic acids, which are related to sulfamoyl compounds, are known to be highly reactive. They react vigorously with water and can cause skin burns .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a predicted melting point of 170.30°C and a boiling point of approximately 465.9°C at 760 mmHg . The predicted density is approximately 1.5 g/cm^3 , and the refractive index is predicted to be n20D 1.64 .

Safety and Hazards

The compound “3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(cyclopropylsulfamoyl)-5-quinolin-5-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-19(23)13-9-12(10-15(11-13)26(24,25)21-14-6-7-14)16-3-1-5-18-17(16)4-2-8-20-18/h1-5,8-11,14,21H,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQEQWTDWIETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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